molecular formula C19H13N3O3S2 B11141321 methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

Cat. No.: B11141321
M. Wt: 395.5 g/mol
InChI Key: QBWQMHXAIKGISF-NOCYUORASA-N
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Description

Methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a useful research compound. Its molecular formula is C19H13N3O3S2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate is a complex organic compound with potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of thiazole and triazole derivatives through cyclization reactions. The final product can be isolated using chromatographic techniques after reaction completion. For instance, a related synthesis method described the use of DMSO as a solvent and potassium carbonate as a base to facilitate the reaction at elevated temperatures .

Antimicrobial Properties

Several studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For example, thiazole derivatives have been shown to possess antibacterial properties against various strains of bacteria. The presence of thiophene rings in such compounds often enhances their biological activity due to increased electron delocalization and improved lipophilicity .

Anti-inflammatory Effects

Research has demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have reported IC50 values for COX-1 and COX-2 inhibition in the range of 19.45 to 42.1 µM for structurally similar thiazole derivatives . The anti-inflammatory activity is attributed to the ability of these compounds to modulate inflammatory pathways, potentially through the inhibition of nitric oxide synthase (iNOS) and other pro-inflammatory mediators.

Anticancer Activity

Recent investigations into the anticancer properties of methyl 4-[(Z)-{...}] have shown promising results. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, certain derivatives demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells . The mechanism of action often involves the modulation of cell cycle progression and induction of oxidative stress.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substituents exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship that favors electron-rich systems .
  • Anti-inflammatory Mechanism : In an experimental model using carrageenan-induced paw edema in rats, thiazole derivatives were shown to significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac . This study highlighted the potential for developing new anti-inflammatory agents based on this compound's structure.
  • Anticancer Efficacy : A recent pharmacological study assessed the anticancer properties of related compounds in human lung cancer cell lines (A549). It was found that certain derivatives could effectively induce apoptosis and inhibit proliferation through mechanisms involving the upregulation of p21 protein expression, leading to cell cycle arrest at the G2/M phase .

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 4-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)13-6-4-12(5-7-13)11-15-17(23)22-19(27-15)20-16(21-22)9-8-14-3-2-10-26-14/h2-11H,1H3/b9-8+,15-11-

InChI Key

QBWQMHXAIKGISF-NOCYUORASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Origin of Product

United States

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